4-(2,4-Dichlorophenoxy)aniline
Overview
Description
“4-(2,4-Dichlorophenoxy)aniline” is a chemical compound with the molecular formula C12H9Cl2NO . It is a derivative of aniline, which is a primary amine that consists of a benzene ring attached to an amino group .
Synthesis Analysis
The synthesis of “4-(2,4-Dichlorophenoxy)aniline” involves a series of chemical reactions. The preparation method includes dissolving the corresponding anilines in a liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl and introducing the diazonium chloride solution obtained into a boiling mixture of about half-concentrated H2SO4 and an aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of “4-(2,4-Dichlorophenoxy)aniline” consists of a benzene ring attached to an amino group and a dichlorophenoxy group . The molecular weight of this compound is 254.11 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “4-(2,4-Dichlorophenoxy)aniline” are complex and can involve multiple steps. For example, it has been reported that the toxicity of 2,4-Dichlorophenoxyacetic acid (2,4-D) and its metabolite 2,4-Dichlorophenol (2,4-DCP) to Vibrio qinghaiensis sp.-Q67 (Q67) and Caenorhabditis elegans increases with exposure time .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2,4-Dichlorophenoxy)aniline” include a molecular weight of 254.11 g/mol . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.
Scientific Research Applications
Application 1: Ultrasonic Coupling with Electrical Current
- Summary of Application : This research investigated the oxidative degradation of 2,4-Dichlorophenoxy acetic acid herbicide via ultrasonic-assisted in electro-activation of the persulfate system in the presence of nano-zero valent iron .
- Methods of Application : The effect of experimental parameters such as pH value, electrical current, persulfate concentration, nano zero-valent iron dose, and initial organic pollutant concentration on the ultrasonic-electropersulfate process performance was assessed via central composite design .
- Results or Outcomes : Following optimal conditions, nearly 91% removal was done. Moreover, the complete removal of 2,4-Dichlorophenoxy acetic acid, 92% COD, and 88% TOC removal was achieved by this process near 140 min reaction .
Application 2: Advanced Oxidation Processes (AOPs)
- Summary of Application : This manuscript presents an overview of the physicochemical characteristics, uses, regulations, environmental and human health impacts of 2,4-D, and different advanced oxidation processes (AOPs) to degrade this organic compound .
- Methods of Application : Various AOPs were evaluated and compared for their efficiencies and intermediaries .
- Results or Outcomes : Based on this review, 2,4-D degradation is highly efficient in ozonation (system O3/plasma, 99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes have the optimal efficiencies of degradation and mineralization .
Application 3: Sorption to Soil
- Summary of Application : This research investigates the sorption of phenoxy herbicides, including 2,4-D, to soil .
- Methods of Application : The study involves the application of these herbicides to various types of soil and measuring the rate and extent of sorption .
- Results or Outcomes : The results of this research can provide valuable information about the environmental fate of these herbicides, including their potential for leaching into groundwater .
Application 4: Chemical Synthesis
- Summary of Application : “4-(2,4-Dichlorophenoxy)aniline” may be used in the synthesis of other chemical compounds .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes of such syntheses would be new chemical compounds with potentially useful properties .
Application 5: Biological Degradation
- Summary of Application : This research investigates the role of bacteria and fungi, especially white-rot basidiomycetes, in the biodegradation of 2,4-D .
- Methods of Application : The study involves the cultivation of 2,4-D-degrading microorganisms under various conditions and medium compositions .
- Results or Outcomes : The results of this research can provide valuable information about the biochemical mechanisms of 2,4-D biodegradation .
Application 6: Tissue Culture Experiments
- Summary of Application : This research investigates the role of 2,4-D in triggering the embryogenic pathway of somatic cells in both dicots and monocots .
- Methods of Application : The study involves the application of 2,4-D to various types of plant tissues and measuring the rate and extent of embryogenesis .
- Results or Outcomes : The results of this research can provide valuable information about the role of 2,4-D in plant tissue culture .
Safety And Hazards
Safety data sheets suggest avoiding breathing mist, gas, or vapors of “4-(2,4-Dichlorophenoxy)aniline”. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
4-(2,4-dichlorophenoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDOREOERSVIRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065825 | |
Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenoxy)aniline | |
CAS RN |
14861-17-7 | |
Record name | 4-(2,4-Dichlorophenoxy)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14861-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminonitrofen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014861177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,4-dichlorophenoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.378 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2,4-DICHLOROPHENOXY)BENZENAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R41F3KF27M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.